N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H18N4O3S and its molecular weight is 358.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(4-(2,4-dimethoxyphenyl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the synthesis, biological evaluation, and pharmacological implications of this compound, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound's molecular formula is C17H18N4O3S, with a molecular weight of 358.4 g/mol. Its structural features include:
- Thiazole ring : Contributes to its biological activity.
- Pyrazole ring : Known for diverse pharmacological properties.
- Dimethoxyphenyl substituent : Enhances interaction with biological targets.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Effective against various bacterial and fungal strains. The compound has shown promising results in inhibiting growth at specific concentrations.
- Anti-inflammatory Properties : Related compounds in the pyrazole class have demonstrated significant inhibition of pro-inflammatory cytokines like TNF-α and IL-6, suggesting potential for similar effects in this compound.
Table 1: Biological Activity Overview
Activity Type | Description | Reference |
---|---|---|
Antimicrobial | Effective against bacterial strains | |
Anti-inflammatory | Inhibits TNF-α and IL-6 | |
Anticancer | Potential growth inhibition in cancer cell lines |
Case Studies and Research Findings
- Anticancer Activity : A study evaluated pyrazole derivatives for their anticancer properties. The compound exhibited significant cytotoxicity against various cancer cell lines, including lung and breast cancer cells. The IC50 values indicated effective inhibition of cell proliferation (e.g., IC50 = 49.85 μM for certain analogues) .
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound might inhibit specific signaling pathways associated with inflammation and cancer progression. For instance, it may interfere with pathways involving NF-kB activation or MAPK signaling .
- Comparative Studies : Similar compounds have been assessed for their biological activities, providing a comparative framework. For example, derivatives like 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole showed notable anti-proliferative effects on cancer cell lines .
Table 2: Comparative Biological Activities of Related Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
2-(2,5-dimethoxyphenyl)thiazole | Simple thiazole derivative | Antimicrobial |
1,5-dimethyl-1H-pyrazole-3-carboxamide | Pyrazole derivative | Anti-inflammatory |
N-(3-carbamoylphenyl)-1H-pyrazole | Related pyrazole derivative | Antiparasitic activity |
Properties
IUPAC Name |
N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O3S/c1-10-7-13(20-21(10)2)16(22)19-17-18-14(9-25-17)12-6-5-11(23-3)8-15(12)24-4/h5-9H,1-4H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLAODXPYTHSMHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.